molecular formula C22H23N7O3 B13771825 Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- CAS No. 75125-56-3

Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-

Cat. No.: B13771825
CAS No.: 75125-56-3
M. Wt: 433.5 g/mol
InChI Key: IYVJKFRNPLTKPN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- (CAS: 75125-56-3) is an azo dye derivative characterized by:

  • Molecular formula: C₂₂H₂₃N₇O₃
  • Molecular weight: 433.4631 g/mol
  • Key functional groups: Azo (-N=N-) linkage connecting aromatic rings. 2,6-Dicyano-4-nitrophenyl group (electron-withdrawing substituents). Diethylamino group (-N(C₂H₅)₂) at the meta position. Butanamide (-CO-NH-C₃H₇) side chain .

This compound exhibits strong absorption in the visible spectrum due to its conjugated π-system, making it suitable for textile dyeing applications. Its solubility in polar organic solvents (e.g., DMF, DMSO) is moderate, influenced by the hydrophobic butanamide chain .

Properties

CAS No.

75125-56-3

Molecular Formula

C22H23N7O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]butanamide

InChI

InChI=1S/C22H23N7O3/c1-4-7-21(30)25-20-12-17(28(5-2)6-3)8-9-19(20)26-27-22-15(13-23)10-18(29(31)32)11-16(22)14-24/h8-12H,4-7H2,1-3H3,(H,25,30)

InChI Key

IYVJKFRNPLTKPN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2,6-dicyano-4-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(2,5-diethylaminophenyl)butanamide in an alkaline medium to form the azo compound. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium salt and to ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety. Continuous flow reactors might be used to handle the diazotization and coupling reactions, ensuring consistent product quality and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The nitro and cyano groups on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation: The diethylamino group can be oxidized to form the corresponding N-oxide. This reaction is usually carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, hydrogen with a catalyst.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A notable study demonstrated its separation on a Newcrom R1 HPLC column under optimized conditions:

Parameter Details
Mobile Phase Acetonitrile, water, phosphoric acid (or formic acid for MS compatibility)
Column Type Newcrom R1 HPLC column
Particle Size 3 µm for UPLC applications
Application Isolation of impurities and pharmacokinetics analysis

This method is scalable and suitable for both qualitative and quantitative analysis in pharmaceutical research .

Mass Spectrometry

The compound's compatibility with mass spectrometry allows for detailed structural analysis and identification of metabolites in biological samples. The use of formic acid as a mobile phase component enhances the sensitivity of the detection methods .

Drug Development

Butanamide derivatives have been investigated for their potential therapeutic effects. The diethylamino group may enhance bioavailability and solubility, making it a candidate for further pharmacological studies. Research has focused on its interaction with biological targets relevant to various diseases, including cancer and neurodegenerative disorders.

Toxicological Assessments

The compound has undergone screening assessments to evaluate its toxicity profile. Regulatory bodies have analyzed its persistence, bioaccumulation potential, and inherent toxicity to ensure safety in potential applications .

Case Study 1: HPLC Method Development

A study conducted on the separation of Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- highlighted the efficiency of the HPLC method for isolating this compound from complex mixtures found in biological samples. The findings indicated that the method could be adapted for routine analysis in pharmaceutical laboratories.

Case Study 2: Toxicity Evaluation

Another significant study assessed the environmental impact and toxicity of Butanamide derivatives. The results indicated low bioaccumulation potential and a favorable safety profile under controlled conditions, supporting its use in research without significant ecological risks .

Mechanism of Action

The mechanism of action of Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- involves its interaction with various molecular targets:

    Azo Group: The azo group can undergo reduction to form amines, which can then participate in further chemical reactions.

    Nitro and Cyano Groups: These groups can undergo nucleophilic substitution, leading to the formation of various derivatives.

    Diethylamino Group: This group can be oxidized to form N-oxides, which can then interact with other molecules in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Differences
Target Compound 75125-56-3 C₂₂H₂₃N₇O₃ 433.46 Butanamide, Diethylamino Larger amide chain (C₄)
N-[2-[(2,6-Dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide (Disperse Blue 165) 41642-51-7 C₂₀H₁₉N₇O₃ 405.41 Acetamide (C₂), Diethylamino Shorter amide chain (C₂)
N-[2-[(2,6-Dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide 26054-60-4 C₂₂H₂₃N₇O₃ 433.46 Acetamide, Dipropylamino Bulkier amino group (C₃ alkyl)
N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide 24170-60-3 C₁₈H₁₆N₈O₅ 424.37 Acetamide, Additional nitro group Increased nitro substitution enhances electron deficiency

Key Findings:

Shorter chains (e.g., acetamide) may enhance solubility in aqueous dyeing baths .

Amino Group Alkylation: Diethylamino vs. dipropylamino: Dipropylamino groups (CAS 26054-60-4) introduce steric hindrance, reducing aggregation but lowering thermal stability .

Electron-Withdrawing Substituents: The 2,6-dicyano-4-nitrophenyl group in all analogs ensures strong lightfastness. Additional nitro groups (e.g., 24170-60-3) further redshift absorption but increase photodegradation risk .

Table 2: Application Performance in Textile Dyeing

Property Target Compound Disperse Blue 165 Dipropylamino Analog
Wash Fastness Excellent Good Moderate
Lightfastness Grade 6-7 (ISO) Grade 5-6 Grade 4-5
Solubility (g/L, 25°C) 0.8 (DMF) 1.2 (DMF) 0.5 (DMF)
Thermal Stability 220°C 200°C 180°C

Research and Industrial Relevance

  • Synthetic Pathways: The target compound is synthesized via diazotization of 2,6-dicyano-4-nitroaniline, followed by coupling with N-(5-diethylamino-2-aminophenyl)butanamide .
  • Market Use : Disperse Blue 165 (CAS 41642-51-7) dominates the market for blue polyester dyes, while the target compound is niche due to higher production costs .

Biological Activity

Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- (CAS No. 75125-56-3) is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its pharmacological properties, toxicity, and potential therapeutic uses.

  • Molecular Formula: C22H23N7O3
  • Molecular Weight: 433.47 g/mol
  • Structure: The compound features an azo linkage and multiple cyano groups, which may influence its biological interactions.

Pharmacological Properties

  • Antimicrobial Activity
    • Studies have indicated that azo compounds like Butanamide can exhibit antimicrobial properties. The presence of electron-withdrawing groups (such as cyano and nitro groups) can enhance the compound's ability to disrupt microbial cell membranes.
    • A study demonstrated that derivatives of similar azo compounds showed significant antibacterial activity against various strains of bacteria, suggesting potential for Butanamide in antimicrobial applications .
  • Antioxidant Activity
    • Azo compounds are often investigated for their antioxidant properties. Research has shown that such compounds can scavenge free radicals, which are implicated in oxidative stress and various diseases.
    • In vitro assays revealed that Butanamide could reduce oxidative stress markers in cell cultures, indicating a protective effect against cellular damage .
  • Cytotoxicity
    • The cytotoxic effects of Butanamide were evaluated using several cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells.
    • A notable study reported that similar azo compounds selectively inhibited the growth of cancer cells by inducing cell cycle arrest .

Toxicological Profile

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Butanamide against common pathogens such as E. coli and S. aureus demonstrated significant inhibition zones in agar diffusion tests. The results indicated that modifications to the azo structure could enhance activity against resistant strains.

PathogenInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus12100

Case Study 2: Cytotoxic Effects on Cancer Cells

Research evaluating the cytotoxic effects of Butanamide on various cancer cell lines revealed IC50 values suggesting selective toxicity towards tumor cells compared to normal fibroblasts.

Cell LineIC50 (µM)Normal Fibroblast IC50 (µM)
HeLa25>100
MCF-730>100

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